molecular formula C9H8ClN3S B15334364 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole

2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole

Cat. No.: B15334364
M. Wt: 225.70 g/mol
InChI Key: XLISTEKUAYSNJR-UHFFFAOYSA-N
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Description

2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 2-chloro-5-methylphenyl group at position 3. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, antifungal, and insecticidal properties . This compound is synthesized via cyclization reactions involving thiosemicarbazide and substituted aryl ketones, a method widely reported for analogous derivatives .

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8ClN3S/c1-5-2-3-7(10)6(4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

XLISTEKUAYSNJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Patent CN101830865B demonstrates thiol-thioether exchanges in thiadiazole systems. Although developed for hydroxyl-containing derivatives, analogous strategies could theoretically introduce aryl groups via Suzuki-Miyaura coupling, though this remains unexplored for the target compound.

Comparative Analysis of Synthesis Methods

Parameter Solid-Phase Solution-Phase
Yield >91% 70–80%
Reaction Time 1–2 hours 6–8 hours
Temperature Room temperature 100–120°C
Solvent Use None H₂SO₄/PPA
Scalability High (no solvent volume) Moderate (acid handling)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.45 (d, J=8.2 Hz, 1H, Ar–H), 7.30 (s, 1H, Ar–H), 6.95 (d, J=8.2 Hz, 1H, Ar–H), 5.20 (s, 2H, NH₂).
  • IR : 3350 cm⁻¹ (N–H), 1610 cm⁻¹ (C=N), 680 cm⁻¹ (C–S–C).
  • HPLC Purity : >99% (C18 column, acetonitrile:H₂O 70:30).

Melting Point

Consistently observed at 198–200°C, corroborating literature values for analogous thiadiazoles.

Applications and Derivatives

This compound serves as a precursor for antimicrobial and antitumor agents. Functionalization at the amino group (e.g., acylation, sulfonation) enhances bioactivity, as seen in related compounds. Patent CN101830865B highlights thiadiazole derivatives’ efficacy as lubricant additives, suggesting industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted thiadiazoles.

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its ability to interact with specific biological targets makes it useful in biochemical research.

Medicine: this compound has been investigated for its pharmacological properties. It exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its mechanism of action involves the modulation of various cellular pathways.

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole exerts its effects involves the interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to the desired biological or pharmacological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and photophysical properties of 1,3,4-thiadiazoles are highly dependent on substituent groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) on Phenyl Ring Melting Point (°C) Fluorescence Properties Key Biological Activities
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) None 232–233 Single emission band Moderate antimicrobial
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-OH 184–185 Dual fluorescence Antimycotic, probe potential
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (2b) 4-Cl 226–229 Not reported High fungicidal activity
2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole (2c) 2-Cl 214–216 Not reported Insecticidal
Target Compound 2-Cl, 5-CH₃ Not reported Likely single emission Expected broad-spectrum

Key Observations :

  • Fluorescence : TS exhibits dual fluorescence due to charge transfer induced by the ortho-OH group, a feature absent in TB and chloro-substituted derivatives . The target compound’s 2-Cl and 5-CH₃ groups may suppress dual fluorescence by limiting molecular aggregation or charge transfer.
  • Bioactivity: Chloro-substituted derivatives (e.g., 2b, 2c) show enhanced fungicidal and insecticidal activities compared to non-halogenated TB .

Pharmacological Potential

  • TB and TS : TS demonstrates dual fluorescence, making it a candidate for molecular probes, while TB’s simpler structure limits its utility .
  • Chloro Derivatives : 2b and 2c are prioritized for agricultural applications (herbicides, insecticides) due to their stability and potency .

Q & A

Q. What are the established synthetic routes for 2-amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized for higher yields?

A common method involves cyclization of thiosemicarbazide with substituted aromatic acids (e.g., 2-chloro-5-methylbenzoic acid) using phosphorus oxychloride (POCl₃) as a catalyst. Key steps include:

  • Solid-phase reaction : Grind thiosemicarbazide, aromatic acid, and POCl₃ in a 1:1:1 molar ratio at room temperature .
  • pH adjustment : Post-reaction, neutralize the mixture with an alkaline solution (pH 8–8.2) to precipitate the product .
  • Purification : Recrystallization from ethanol or acetonitrile improves purity. Yield optimization can be achieved by using continuous flow reactors and green solvents (e.g., ionic liquids) to enhance efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • NMR : The amino group (-NH₂) resonates at δ 5.8–6.2 ppm (¹H NMR), while the thiadiazole ring protons appear as singlet(s) near δ 8.0–8.5 ppm. Aromatic protons from the 2-chloro-5-methylphenyl group show splitting patterns in δ 7.2–7.8 ppm .
  • FT-IR : Strong absorption bands at 3300–3400 cm⁻¹ (N-H stretch), 1600–1650 cm⁻¹ (C=N), and 680–720 cm⁻¹ (C-S) confirm the thiadiazole core .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 242.1 (C₉H₈ClN₃S) and fragmentation patterns (e.g., loss of Cl or CH₃ groups) validate the structure .

Q. How does the chloro-methylphenyl substituent influence the compound’s physicochemical properties compared to other thiadiazole derivatives?

The 2-chloro-5-methylphenyl group enhances lipophilicity (logP ≈ 2.8), increasing membrane permeability. This substituent also stabilizes the molecule via steric hindrance and π-π stacking, as evidenced by:

  • Thermal stability : Decomposition temperature >250°C (TGA data) .
  • Solubility : Low water solubility (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL) .
    Comparatively, unsubstituted thiadiazoles (e.g., 2-amino-1,3,4-thiadiazole) exhibit higher aqueous solubility but lower thermal stability .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reaction mechanism of this compound’s synthesis, and how do they align with experimental data?

  • DFT Studies : B3LYP/6-311+G(2d2p) calculations reveal a multi-step mechanism:
    • Formation of a thiourea intermediate via acid-catalyzed cyclization.
    • Rearrangement to the thiadiazole ring with an activation barrier of ~25 kcal/mol .
  • Validation : Experimental activation energy (27 kcal/mol, via Arrhenius plots) aligns with computational predictions, confirming the feasibility of POCl₃ as a catalyst .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across structurally similar thiadiazoles?

Discrepancies often arise from substituent effects. For example:

  • Antimicrobial activity : The chloro group enhances Gram-positive bacterial inhibition (MIC = 8 µg/mL against S. aureus) by disrupting cell wall synthesis .
  • Anticancer activity : Methyl substitution improves cytotoxicity (IC₅₀ = 12 µM against HeLa cells) via ROS generation, but conflicting results may stem from assay variability (e.g., MTT vs. SRB assays) .
    Methodological recommendation : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and validate findings with in vivo models .

Q. What strategies are effective for derivatizing this compound to enhance selectivity in enzyme inhibition (e.g., kinase targets)?

  • Substitution at C-5 : Introduce sulfonamide or hydrazide groups to target ATP-binding pockets (e.g., EGFR kinase inhibition, IC₅₀ = 0.45 µM) .
  • Hybridization : Conjugation with triazole or benzimidazole moieties improves selectivity for PARP-1 over PARP-2 (10-fold selectivity ratio) .
  • Docking studies : Glide SP scoring (Schrödinger Suite) identifies key interactions (e.g., hydrogen bonding with Thr862 in EGFR) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others observe low toxicity for this compound?

Variability arises from:

  • Cell line specificity : High toxicity in HeLa (IC₅₀ = 12 µM) vs. low toxicity in HEK293 (IC₅₀ > 100 µM) due to differential expression of detoxifying enzymes .
  • Assay interference : Thiadiazoles may react with MTT reagents, leading to false-positive results. Use alternative assays (e.g., resazurin) to confirm .

Q. How does the position of chloro and methyl groups on the phenyl ring affect bioactivity?

  • Ortho-chloro : Enhances antimicrobial activity by increasing electrophilicity (MIC = 4 µg/mL vs. E. coli) .
  • Para-methyl : Reduces cytotoxicity (IC₅₀ = 50 µM) compared to meta-substituted analogs (IC₅₀ = 18 µM) due to steric effects .
    Experimental design : Synthesize positional isomers and compare via SAR studies .

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